molecular formula C13H18O3 B14488843 Allyl 1-allyl-2-oxocyclohexanecarboxylate CAS No. 65726-93-4

Allyl 1-allyl-2-oxocyclohexanecarboxylate

Cat. No.: B14488843
CAS No.: 65726-93-4
M. Wt: 222.28 g/mol
InChI Key: RKNSVVUVOUXEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 1-allyl-2-oxocyclohexanecarboxylate: is an organic compound with the molecular formula C12H16O3. It is a derivative of cyclohexanecarboxylate, featuring an allyl group and an oxo group on the cyclohexane ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Dieckmann Cyclization Method: This method involves the cyclization of diesters to form β-keto esters.

    Allyl-Allyl Cross-Coupling: This method involves the coupling of allylic nucleophiles and electrophiles using transition metal catalysts such as palladium, nickel, copper, or iridium.

Industrial Production Methods: Industrial production methods for allyl 1-allyl-2-oxocyclohexanecarboxylate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl 1-allyl-2-oxocyclohexanecarboxylate can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Substitution: The compound can undergo allylic substitution reactions with carbon nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxy alcohols and other oxidized derivatives.

    Substitution: Products with new carbon-carbon bonds formed at the allylic position.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

  • Allyl 1-allyl-2-oxocyclohexanecarboxylate is unique due to the presence of two allyl groups, which can enhance its reactivity and provide additional synthetic versatility compared to similar compounds.

Properties

CAS No.

65726-93-4

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

prop-2-enyl 2-oxo-1-prop-2-enylcyclohexane-1-carboxylate

InChI

InChI=1S/C13H18O3/c1-3-8-13(12(15)16-10-4-2)9-6-5-7-11(13)14/h3-4H,1-2,5-10H2

InChI Key

RKNSVVUVOUXEEV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCCC1=O)C(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.